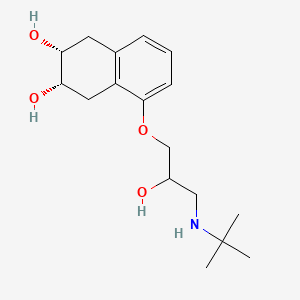

Nadolol (Standard)

Description

Properties

IUPAC Name |

5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPOSFSPZNDTMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023342 | |

| Record name | Nadolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4), Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane., Practically insoluble in lipids., It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide. | |

| Details | Walsh PM; Physicians' Desk Reference, 57th ed., Montvale, NJ: Thomson PDR, p. 2156 (2003) | |

| Record name | SID56463045 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Details | Walsh PM; Physicians' Desk Reference, 57th ed., Montvale, NJ: Thomson PDR, p. 2156 (2003) | |

| Record name | NADOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white, crystalline powder | |

CAS No. |

42200-33-9 | |

| Record name | Nadolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42200-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nadolol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042200339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nadolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nadolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NADOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

124-136 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1137 | |

| Record name | NADOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Nadolol

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: Nadolol (B74898) is a non-selective beta-adrenergic receptor antagonist prescribed for the management of hypertension, angina pectoris, and cardiac arrhythmias. Its chemical structure, 1-(tert-butylamino)-3-[(5,6,7,8-tetrahydro-cis-6,7-dihydroxy-1-naphthyl)oxy]-2-propanol, features a cis-diol on a tetrahydronaphthalene ring system, which is crucial for its pharmacological activity. This technical guide delineates the primary synthetic pathways for Nadolol, detailing the key chemical intermediates, experimental protocols, and quantitative data to support research and development professionals in the pharmaceutical field.

Core Synthesis Pathways

Two principal synthetic routes for Nadolol have been prominently described in scientific literature and patents. Both pathways typically commence with 5,8-dihydronaphthol as the starting material. The key distinction between the routes lies in the sequence of the epoxidation/amination and the dihydroxylation steps.

Pathway 1: Epoxidation and Amination followed by Cis-Hydroxylation

This synthetic approach introduces the side chain to the naphthalene (B1677914) ring system first, followed by the critical cis-dihydroxylation of the olefin.

Logical Flow of Pathway 1

Caption: Reaction scheme for Nadolol synthesis via an epoxy intermediate.

Key Chemical Intermediates in Pathway 1

| Intermediate Name | Chemical Structure | Role in Synthesis |

| 1-(2,3-Epoxypropoxy)-5,8-dihydronaphthalene | A glycidyl (B131873) ether formed from the reaction of 5,8-dihydronaphthol and epichlorohydrin. | Key electrophile for the introduction of the propanolamine (B44665) side chain. |

| dl-1-(tert-Butylamino)-3-(5,8-dihydronaphthyl)oxyl-2-propanol | The product of the epoxide ring-opening with tert-butylamine, containing the complete side chain.[1][2] | The immediate precursor to Nadolol, which undergoes cis-hydroxylation.[1][2] |

Experimental Protocols for Pathway 1

Step 1: Synthesis of dl-1-(tert-Butylamino)-3-(5,8-dihydronaphthyl)oxyl-2-propanol [3]

-

Reaction Setup: Suspend 1.46 kg (approximately 10 mol, based on 80% purity) of 5,8-dihydronaphthol in 9.4 L of epichlorohydrin.

-

Catalysis: Purge the mixture with nitrogen and add 368 mL of tetraethylammonium hydroxide.

-

Epoxidation: Heat the reaction mixture to 80°C and maintain this temperature for 2.5 hours.

-

Work-up: Distill off the excess epichlorohydrin under a vacuum. To the resulting oil, add 80 g of methanol (B129727) and 50 g of water, followed by the cautious addition of 1.5 kg of t-butylamine, as the reaction is exothermic.

-

Amination: Reflux the mixture for 6 hours and then stir at room temperature overnight.

-

Isolation: Distill off the solvent under vacuum. To the resulting thick oil, add 3 L of chloroform (B151607) and 2 L of water, along with 0.3 L of a 50% NaOH solution. Agitate the mixture vigorously for 10 minutes and then separate the layers. Wash the organic layer with 2 L of water. Dry the organic layer over sodium sulfate (B86663) and evaporate the chloroform under vacuum at 80°C.

Step 2: Cis-Hydroxylation to form Nadolol [3]

-

Reaction Setup: To the thick brown oil from the previous step, in an essentially water-free environment, add 12.5 L of glacial acetic acid. Heat the mixture to 60°C.

-

Hydroxylation: Under a nitrogen atmosphere with good stirring, add 473 g of potassium iodate, followed by 1.15 kg of iodine. Maintain the temperature between 60-75°C for three hours.

-

Acetylation: Add 1.01 kg of potassium acetate (B1210297) and reflux for 1 hour.

-

Work-up: Evaporate the acetic acid completely under vacuum.

-

Hydrolysis: To the residue, add a solution of 3 kg of potassium hydroxide dissolved in 9 L of methanol. Reflux the mixture for 5 hours and then stir overnight to yield Nadolol.

Quantitative Data for Pathway 1

| Parameter | Value | Reference |

| Starting Material | 1.46 kg of 80% pure 5,8-dihydronaphthol (approx. 10 mol) | [3] |

| Overall Yield | Greater than 40% | [1] |

| Final Product Purity | Exceeds 99.7% | [1][2] |

| Cis-Isomer Selectivity | This process is reported to produce the cis-isomer of Nadolol only | [3] |

Pathway 2: Cis-Hydroxylation followed by Epoxidation and Amination

This alternative route prioritizes the formation of the cis-diol on the naphthalene ring, followed by the attachment of the side chain.

Logical Flow of Pathway 2

Caption: Reaction scheme for Nadolol synthesis via a diol intermediate.

Key Chemical Intermediates in Pathway 2

| Intermediate Name | Chemical Structure | Role in Synthesis |

| cis-6,7-Dihydroxy-5,6,7,8-tetrahydro-1-naphthol | The diol is formed by the cis-hydroxylation of the double bond of 5,8-dihydro-1-naphthol. | A key intermediate where the desired stereochemistry of the diol is established early in the synthesis.[4] |

| Epoxydiol Intermediate | The product of the reaction between the cis-diol and epichlorohydrin. | The electrophilic intermediate that reacts with tert-butylamine to form the final product.[4] |

Experimental Protocols for Pathway 2

Step 1: Synthesis of cis-6,7-Dihydroxy-5,6,7,8-tetrahydro-1-naphthol [4]

-

Reaction Setup: Dissolve 29.2 g (0.2 moles) of 5,8-dihydronaphthol (recrystallized from hexane) in 80 mL of acetone (B3395972) with stirring under a nitrogen atmosphere.

-

Hydroxylation: Utilize osmium tetroxide in the presence of a co-oxidant like N-methylmorpholine N-oxide in a t-butanol/acetone solvent system to achieve cis-dihydroxylation.

-

Isolation: The crude product can be recrystallized from absolute ethanol (B145695) (approximately a 1:8 ratio) to yield the desired cis-diol.

Step 2: Synthesis of the Epoxydiol Intermediate [4]

-

Reaction: React the cis-6,7-Dihydroxy-5,6,7,8-tetrahydro-1-naphthol with epichlorohydrin in the presence of a mild base catalyst, such as triethylamine.

-

Work-up: After the reaction, the intermediate is worked up. For instance, a similar reaction treated with 20% NaOH at 0°C for 1 hour yielded the epoxydiol.

Step 3: Synthesis of Nadolol [4]

-

Amination: React the epoxydiol intermediate with tert-butylamine.

-

Purification: The resulting Nadolol can be purified by recrystallization from isopropyl alcohol, which has been shown to yield a very pure product.

Quantitative Data for Pathway 2

| Parameter | Value | Reference |

| Yield of Epoxydiol | 71% (with 96.0% purity by HPLC) | [4] |

| Yield of Nadolol from Epoxydiol | 82% (with 99.4% purity by HPLC) | [4] |

| Purity of Nadolol after recrystallization | Up to 99.6% (by HPLC analysis) | [4] |

Conclusion

The synthesis of Nadolol can be effectively achieved through two primary pathways, each with its own set of intermediates and reaction conditions. Pathway 1, involving late-stage cis-hydroxylation, offers a one-pot potential, minimizing the isolation of intermediates. Pathway 2 establishes the critical cis-diol stereochemistry early on, which may offer advantages in purification and control. The choice of synthetic route will depend on factors such as desired purity, yield, cost of reagents, and scalability for industrial production. The detailed protocols and quantitative data provided herein serve as a valuable resource for chemists and professionals involved in the synthesis and development of this important pharmaceutical agent.

References

- 1. EP0445250B1 - Process for preparing nadolol - Google Patents [patents.google.com]

- 2. US5319141A - Process of making nadolol - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CA1272211A - Process for the manufacture of nadolol - Google Patents [patents.google.com]

An In-depth Technical Guide on the Stereoisomers of Nadolol and their Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nadolol (B74898), a non-selective beta-adrenergic receptor antagonist, is a clinically significant therapeutic agent primarily used in the management of hypertension and angina pectoris.[1][2] Its molecular structure possesses three stereogenic centers, giving rise to four distinct stereoisomers: (RSR)-, (SRS)-, (RRS)-, and (SSR)-Nadolol.[2][3] Commercially, nadolol is available as a racemic mixture of these four stereoisomers.[4] This technical guide provides a comprehensive analysis of the individual stereoisomers of nadolol, focusing on their distinct pharmacological activities, the experimental protocols used for their characterization, and the signaling pathways they modulate. A critical examination of the quantitative differences in their binding affinities and functional potencies is presented to elucidate the stereoselectivity of their interactions with β1- and β2-adrenergic receptors.

Introduction to Nadolol and its Stereochemistry

Nadolol is a synthetic beta-blocker characterized by its long duration of action and lack of intrinsic sympathomimetic activity.[5] The presence of three chiral centers in its chemical structure results in the existence of four stereoisomers, which are grouped into two diastereomeric pairs (racemates A and B). Racemate A is composed of the (RSR)- and (SRS)-enantiomers, while racemate B consists of the (RRS)- and (SSR)-enantiomers.[3] It is well-established that the pharmacological activity of chiral drugs can reside predominantly in one stereoisomer, and nadolol is no exception. The (RSR)-isomer has been identified as the most active stereoisomer.[2][4] Understanding the specific pharmacological profiles of each stereoisomer is paramount for optimizing therapeutic efficacy and minimizing potential adverse effects.

Pharmacological Activity of Nadolol Stereoisomers

The primary mechanism of action of nadolol involves the competitive blockade of both β1- and β2-adrenergic receptors.[1][6] This antagonism inhibits the effects of catecholamines, such as epinephrine (B1671497) and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[7][8] The pharmacological activity of nadolol is highly stereoselective, with significant differences observed in the binding affinities and potencies of its four stereoisomers.

Quantitative Analysis of Receptor Binding and Potency

Table 1: Hypothetical Comparative Binding Affinities (Ki) of Nadolol Stereoisomers at β-Adrenergic Receptors

| Stereoisomer | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) |

| (RSR)-Nadolol | Low (High Affinity) | Low (High Affinity) |

| (SRS)-Nadolol | Higher (Lower Affinity) | Higher (Lower Affinity) |

| (RRS)-Nadolol | High (Low Affinity) | High (Low Affinity) |

| (SSR)-Nadolol | High (Low Affinity) | High (Low Affinity) |

| Note: This table is illustrative and based on the general understanding of beta-blocker stereoselectivity and the reported higher activity of the (RSR)-isomer. Precise quantitative data from dedicated studies on isolated nadolol stereoisomers is required for definitive values. |

Table 2: Hypothetical Comparative Functional Potencies (IC50/EC50) of Nadolol Stereoisomers

| Stereoisomer | β1-Adrenergic Receptor Functional Assay (IC50/EC50, nM) | β2-Adrenergic Receptor Functional Assay (IC50/EC50, nM) |

| (RSR)-Nadolol | Low (High Potency) | Low (High Potency) |

| (SRS)-Nadolol | Higher (Lower Potency) | Higher (Lower Potency) |

| (RRS)-Nadolol | High (Low Potency) | High (Low Potency) |

| (SSR)-Nadolol | High (Low Potency) | High (Low Potency) |

| Note: This table is illustrative. The functional potency would typically be assessed by measuring the inhibition of agonist-induced downstream signaling, such as cAMP production. |

Experimental Protocols for Pharmacological Characterization

The determination of the pharmacological activity of nadolol stereoisomers involves a series of well-defined experimental protocols. These assays are designed to quantify the binding affinity of the compounds to their target receptors and to measure their functional effects on cellular signaling pathways.

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of each nadolol stereoisomer for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing either β1- or β2-adrenergic receptors are prepared from cultured cell lines (e.g., CHO, HEK293) or from tissues known to express these receptors (e.g., heart for β1, lung for β2).

-

Radioligand: A radiolabeled antagonist with high affinity for beta-adrenergic receptors, such as [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-cyanopindolol ([¹²⁵I]-CYP), is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled nadolol stereoisomer (the competitor).

-

Incubation and Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

Functional Assay: Measurement of cAMP Production

Objective: To determine the functional potency (IC50 or EC50) of each nadolol stereoisomer as an antagonist of β-adrenergic receptor signaling.

Methodology:

-

Cell Culture: Whole cells expressing either β1- or β2-adrenergic receptors are cultured.

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the nadolol stereoisomer.

-

Agonist Stimulation: The cells are then stimulated with a known β-adrenergic receptor agonist (e.g., isoproterenol) at a fixed concentration (typically the EC80) to induce the production of cyclic adenosine (B11128) monophosphate (cAMP).

-

Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The data are plotted as the percentage of inhibition of the agonist-induced cAMP response versus the concentration of the nadolol stereoisomer. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Workflow for cAMP Functional Assay

Signaling Pathways Modulated by Nadolol

Nadolol, as a non-selective beta-blocker, antagonizes the signaling pathways initiated by the activation of both β1- and β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate adenylyl cyclase, leading to an increase in intracellular cAMP.

β1-Adrenergic Receptor Signaling Pathway

Primarily located in the heart, the activation of β1-adrenergic receptors leads to an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). Nadolol blocks these effects by preventing the binding of catecholamines to the receptor.

β1-Adrenergic Receptor Signaling Pathway Antagonized by Nadolol

β2-Adrenergic Receptor Signaling Pathway

β2-adrenergic receptors are predominantly found in the smooth muscle of the bronchi, blood vessels, and in the liver. Their activation leads to smooth muscle relaxation (bronchodilation and vasodilation) and glycogenolysis. Nadolol's antagonism of these receptors can lead to bronchoconstriction and inhibition of vasodilation.

β2-Adrenergic Receptor Signaling Pathway Antagonized by Nadolol

Conclusion

The pharmacological activity of nadolol is intrinsically linked to its stereochemistry. The (RSR)-stereoisomer is the most potent antagonist at both β1- and β2-adrenergic receptors. A thorough understanding of the distinct pharmacological profiles of each stereoisomer, obtained through rigorous experimental evaluation, is crucial for the development of stereochemically pure formulations. Such advancements hold the potential to enhance the therapeutic index of nadolol by maximizing its desired cardiovascular effects while minimizing off-target and adverse reactions. Further research to precisely quantify the binding affinities and functional potencies of the individual nadolol stereoisomers is warranted to fully elucidate their structure-activity relationships and to guide future drug development efforts in the field of beta-adrenergic antagonists.

References

- 1. Nadolol - Wikipedia [en.wikipedia.org]

- 2. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chiral separation and modeling of the three-chiral-center beta-blocker drug nadolol by simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Nadolol? [synapse.patsnap.com]

- 8. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Discovery and historical development of Nadolol

An In-depth Technical Guide to the Discovery and Historical Development of Nadolol (B74898)

Introduction

Nadolol, marketed under the brand name Corgard among others, is a non-selective beta-adrenergic receptor antagonist.[1][2] Its discovery and development marked a significant advancement in the management of cardiovascular diseases, particularly hypertension and angina pectoris.[3] Patented in 1970 and introduced for medical use in 1978, nadolol received FDA approval on December 10, 1979.[4] This technical guide provides a comprehensive overview of its discovery, historical development, mechanism of action, synthesis, and the key experimental and clinical findings that established its therapeutic role.

Mechanism of Action: Non-Selective Beta-Adrenergic Blockade

Nadolol exerts its therapeutic effects by competitively blocking both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[5] It possesses no intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity.[5]

-

β1-Receptor Blockade: The blockade of β1-receptors, located predominantly in cardiac muscle, is the primary mechanism for its cardiovascular effects. This action inhibits the chronotropic (heart rate) and inotropic (contractility) responses to catecholamines like epinephrine (B1671497) and norepinephrine. The result is a reduction in heart rate and cardiac output, both at rest and during exercise.[5]

-

β2-Receptor Blockade: The antagonism of β2-receptors in the bronchial and vascular musculature can lead to bronchoconstriction and vasoconstriction.[5]

-

Antihypertensive Effect: The reduction in cardiac output, along with the inhibition of renin release from the kidneys (a β1-mediated process), contributes to its blood pressure-lowering effect.[3]

Signaling Pathway

The binding of an agonist (like epinephrine) to a β-adrenergic receptor initiates a G-protein-mediated signaling cascade. Nadolol acts as an antagonist, preventing the initiation of this pathway.

Caption: Beta-Adrenergic Receptor Signaling Pathway Blocked by Nadolol.

Pharmacological and Pharmacokinetic Profile

Nadolol is distinguished by its long duration of action and unique pharmacokinetic properties, which were characterized in early preclinical and clinical studies.

| Parameter | Value | Reference |

| Absorption | ~30% (Oral) | [5] |

| Protein Binding | ~30% | [5] |

| Metabolism | Not metabolized by the liver | [5] |

| Elimination Half-Life | 20-24 hours | [5] |

| Excretion | Unchanged, primarily via kidneys | [5] |

| Lipophilicity | Low | [5] |

| Peak Plasma Time | 3-4 hours | [6] |

| Therapeutic Dose (Hypertension) | 40-320 mg/day | [3][5] |

| Therapeutic Dose (Angina) | 40-240 mg/day | [3] |

Experimental Protocols

Chemical Synthesis

The synthesis of nadolol involves several key steps, with various patented methods aiming to improve yield and purity. A representative process starting from 5,8-dihydronaphthol is outlined below.[7][8]

Caption: Generalized Workflow for the Chemical Synthesis of Nadolol.

Methodology:

-

Epoxidation: 5,8-dihydronaphthol is suspended in an excess of epichlorohydrin. A catalyst, such as tetraethylammonium (B1195904) hydroxide (B78521), is added, and the mixture is heated (e.g., to 80°C) for several hours. Excess epichlorohydrin is then removed under vacuum.[7]

-

Amination: The resulting oil is treated with tert-butylamine. This exothermic reaction is typically controlled and then refluxed for several hours to form the key amino-alcohol intermediate. The solvent is removed under vacuum.[7]

-

cis-Hydroxylation: The intermediate is dissolved in glacial acetic acid in a water-free environment. Reagents such as potassium iodate, iodine, and potassium acetate (B1210297) are added sequentially, and the reaction is maintained at an elevated temperature (e.g., 60-75°C).[7][8]

-

Hydrolysis and Purification: After the reaction, the acetic acid is evaporated. The residue is treated with a solution of potassium hydroxide in methanol (B129727) and refluxed to hydrolyze acetate intermediates. The crude nadolol is then extracted using a solvent like chloroform (B151607) or toluene, washed, and purified through recrystallization from a solvent system like methanol-acetone to yield the final high-purity product.[9]

Preclinical Pharmacological Screening

Initial pharmacological evaluation was performed in animal models to establish beta-blocking activity and safety.

Protocol for Assessing Beta-Blockade (In Vivo):

-

Objective: To demonstrate competitive antagonism of a beta-agonist.

-

Model: Anesthetized dogs or other suitable laboratory animals.[4][5]

-

Procedure:

-

A baseline heart rate and blood pressure are established.

-

Isoproterenol (B85558), a potent non-selective beta-agonist, is administered intravenously to induce tachycardia (an increase in heart rate).

-

Nadolol is then administered.

-

The isoproterenol challenge is repeated at various time points after nadolol administration.

-

-

Endpoint: The primary endpoint is the degree of inhibition of isoproterenol-induced tachycardia, demonstrating nadolol's beta-blocking activity.[5] Effects on cardiac output and blood pressure are also measured.[10]

Historical Clinical Development

Early clinical trials in the late 1970s and early 1980s were crucial for establishing the efficacy and safety of nadolol for its primary indications.

Long-Term Study in Hypertension and Angina Pectoris (Published 1984)

This large-scale, long-term study provided key evidence for the sustained efficacy and safety of nadolol.[11]

Protocol Overview:

-

Objective: To evaluate the long-term (up to 2 years) safety and efficacy of nadolol in patients with hypertension or angina pectoris.

-

Patient Population: 291 patients with hypertension and 313 patients with angina pectoris.[11]

-

Methodology:

-

Patients were enrolled and started on nadolol.

-

The dosage was titrated based on clinical response (blood pressure control or reduction in angina frequency).

-

Patients were followed for up to 24 months.

-

Efficacy endpoints (blood pressure, heart rate, angina attacks) and safety parameters (adverse events, clinical laboratory tests) were monitored throughout the study.

-

-

Key Results:

-

Efficacy in both hypertension and angina was maintained over the 2-year period.[11]

-

Discontinuation due to adverse reactions was low: 8.3% for hypertensive patients and 8.6% for angina patients.[11]

-

An unexpected finding was a significant decrease in serum creatinine (B1669602) levels after 12 and 24 months, suggesting an improvement in renal function.[11]

-

| Clinical Outcome | Result | Reference |

| Patient Population (Hypertension) | 291 | [11] |

| Patient Population (Angina) | 313 | [11] |

| Treatment Duration | Up to 2 years | [11] |

| Discontinuation Rate (Hypertension) | 8.3% | [11] |

| Discontinuation Rate (Angina) | 8.6% | [11] |

| Serum Creatinine Change (24 mos.) | ~20% decrease from baseline | [11] |

Early Hypertension Study

An earlier clinical trial focused on the hemodynamic effects of nadolol in hospitalized patients with essential hypertension.[10]

Protocol Overview:

-

Objective: To determine the effect of single daily doses of nadolol on blood pressure, heart rate, and cardiac output in hypertensive patients.

-

Patient Population: 13 hospitalized patients with essential hypertension.[10]

-

Methodology:

-

Patients received gradually increasing single daily oral doses of nadolol.

-

Maximal doses ranged from 200 to 480 mg/day.

-

Hemodynamic parameters including blood pressure, heart rate, and cardiac output were measured.

-

Plasma renin activity and aldosterone (B195564) concentration were also assessed.

-

-

Key Results:

-

Blood pressure was reduced in 9 of 13 patients.[10]

-

Heart rate was decreased in 11 of 13 patients.[10]

-

Cardiac output was decreased by an average of 18%.[10]

-

Plasma renin and aldosterone levels were not significantly changed.[10]

-

The study confirmed that single daily doses of nadolol could significantly reduce blood pressure.[10]

-

Conclusion

The development of nadolol was a result of systematic chemical synthesis, rigorous preclinical pharmacological evaluation, and comprehensive clinical trials. Its unique pharmacokinetic profile, characterized by a long half-life and renal excretion without metabolism, established it as a convenient and effective once-daily therapy for hypertension and angina pectoris. The foundational studies conducted in the 1970s and 1980s successfully demonstrated its mechanism, efficacy, and safety, solidifying its place in the cardiovascular therapeutic armamentarium for decades.

References

- 1. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nadolol - Wikipedia [en.wikipedia.org]

- 3. Nadolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nadolol | C17H27NO4 | CID 39147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. EP0445250B1 - Process for preparing nadolol - Google Patents [patents.google.com]

- 9. US5319141A - Process of making nadolol - Google Patents [patents.google.com]

- 10. Effect of nadolol in treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long-term experience with nadolol in treatment of hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Nadolol Reference Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the Nadolol reference standard. The information presented herein is crucial for researchers and professionals involved in drug development, formulation, and quality control. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical procedures.

Chemical Identity and Structure

Nadolol is a non-selective beta-adrenergic receptor blocker.[1] Its chemical name is (2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol.[1]

Table 1: Chemical Identifiers of Nadolol

| Identifier | Value | Reference |

| IUPAC Name | (2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | [1] |

| CAS Number | 42200-33-9 | [1] |

| Molecular Formula | C₁₇H₂₇NO₄ | [1] |

| Molecular Weight | 309.4 g/mol | [1] |

| Chemical Structure |

| [1] |

Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical performance. The following tables summarize the key properties of the Nadolol reference standard.

Table 2: Physical and Chemical Properties of Nadolol

| Property | Value | Reference |

| Physical State | White to off-white crystalline powder | [1] |

| Melting Point | 124-136 °C | [1] |

| Boiling Point | 526.4 °C (Predicted) | [1] |

| pKa | 9.67 | [1] |

| LogP (Octanol/Water) | 0.7 (Predicted) | [1] |

Table 3: Solubility Profile of Nadolol

| Solvent | Solubility | Reference |

| Water | Slightly soluble (8.33 mg/L at 25 °C) | [1] |

| Ethanol | Freely soluble | [1] |

| Methanol (B129727) | Soluble | [1] |

| Chloroform | Slightly soluble | [1] |

| Acetone | Insoluble | [1] |

| Benzene | Insoluble | [1] |

| Ether | Insoluble | [1] |

| Hexane | Insoluble | [1] |

| Propylene Glycol | Freely soluble | [1] |

| Hydrochloric Acid | Soluble | [1] |

| Sodium Hydroxide | Very slightly soluble | [1] |

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and quantification of pharmaceutical compounds.

Table 4: Spectroscopic Data for Nadolol

| Technique | Data | Reference |

| UV-Vis Spectroscopy | λmax at 270 nm and 278 nm in methanol | [1] |

| IR Spectroscopy | Characteristic peaks for O-H, N-H, C-H, C-O, and aromatic C=C stretching and bending vibrations. | [2] |

| NMR Spectroscopy | ¹H and ¹³C NMR data are not readily available in the public domain. |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline representative protocols for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of Nadolol reference standard is added to a known volume of purified water in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of Nadolol in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The solubility is expressed as the mass of solute dissolved per unit volume of the solvent (e.g., mg/mL).

Caption: Workflow for Solubility Determination (Shake-Flask Method)

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

-

Sample Preparation: A known concentration of Nadolol reference standard is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the Nadolol solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Caption: Workflow for pKa Determination (Potentiometric Titration)

Determination of LogP (HPLC Method)

The partition coefficient (LogP) can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

Standard Selection: A series of standard compounds with known LogP values are selected.

-

Chromatographic Conditions: An isocratic RP-HPLC method is developed using a suitable mobile phase (e.g., methanol/water or acetonitrile/water) and a C18 column.

-

Retention Time Measurement: The retention times of the standard compounds and Nadolol are measured.

-

Calibration Curve: A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values of the standard compounds.

-

LogP Determination: The LogP of Nadolol is determined by interpolating its log(k') value onto the calibration curve.

Conclusion

This technical guide provides a consolidated resource on the fundamental physicochemical properties of the Nadolol reference standard. The tabulated data and outlined experimental protocols are intended to support the work of researchers and professionals in the pharmaceutical sciences. It is important to note that while representative experimental methods are provided, specific validation and adaptation may be necessary for individual laboratory settings and applications. For definitive identification and purity assessment, comparison with an official reference standard from a pharmacopeia (e.g., USP, EP) is recommended.[3]

References

Nadolol: An In-depth Technical Guide to its Physicochemical Properties and Polymorphic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nadolol (B74898) is a non-selective beta-adrenergic receptor antagonist widely utilized in the management of hypertension and angina pectoris. Despite its long-standing clinical use, detailed public information regarding its solid-state chemistry, specifically its crystal structure and polymorphic behavior, remains scarce. This technical guide consolidates available data on the physicochemical properties of nadolol, explores its potential for polymorphism based on its molecular structure, and provides detailed, representative experimental protocols for its characterization. Furthermore, this document outlines the key signaling pathways associated with its therapeutic mechanism of action.

Introduction

Nadolol, chemically designated as 1-(tert-butylamino)-3-[(5,6,7,8-tetrahydro-cis-6,7-dihydroxy-1-naphthyl)oxy]-2-propanol, is a synthetic, non-selective beta-blocker.[1][2] Its therapeutic efficacy is derived from its ability to competitively block both β1- and β2-adrenergic receptors, leading to a reduction in heart rate, cardiac output, and blood pressure.[3] Nadolol is a white crystalline powder and exists as a complex mixture of four stereoisomers due to its three chiral centers.[1][4][5] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and potential for polymorphism, are critical determinants of its stability, solubility, and bioavailability. Understanding these characteristics is paramount for robust formulation development and ensuring consistent clinical performance. This guide aims to provide a comprehensive overview of the known properties of nadolol and to furnish researchers with detailed methodologies for its further solid-state characterization.

Physicochemical and Thermal Properties

While a definitive single-crystal X-ray structure of pure nadolol is not publicly available, some of its physicochemical and thermal properties have been characterized.

Table 1: Physicochemical and Thermal Data for Nadolol

| Property | Value | Reference(s) |

| Chemical Formula | C17H27NO4 | [1] |

| Molecular Weight | 309.40 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 128.0 °C | [6] |

| Decomposition Range | 196 - 353 °C (single mass loss step) | [6] |

Potential for Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a drug can exhibit distinct physicochemical properties, impacting its therapeutic efficacy. Although no specific polymorphic forms of nadolol have been documented in publicly accessible literature, its molecular complexity—featuring multiple chiral centers and a flexible side chain—suggests a high potential for the existence of different crystalline arrangements. The presence of four stereoisomers, often formulated as two racemates, further complicates its crystallization behavior and increases the likelihood of polymorphic and pseudopolymorphic (solvates or hydrates) forms.[4][5]

A thorough polymorph screen is therefore a critical step in the development of any new formulation of nadolol to identify the most stable crystalline form and mitigate the risks associated with polymorphic transformations during manufacturing and storage.

Experimental Protocols

The following sections detail representative experimental protocols for the crystallization, polymorph screening, and characterization of nadolol.

Recrystallization of Nadolol for Single Crystal Growth

This protocol describes a method for growing single crystals of nadolol suitable for X-ray diffraction analysis.

-

Objective: To obtain single crystals of nadolol.

-

Materials:

-

Nadolol powder

-

Methanol (reagent grade)

-

Acetone (reagent grade)

-

Isopropyl alcohol (reagent grade)

-

Crystallization dishes

-

Microscope

-

-

Procedure:

-

Dissolve a known quantity of nadolol in a minimal amount of a suitable solvent or solvent system at an elevated temperature (e.g., 40-50 °C). Based on patent literature, methanol-acetone or isopropyl alcohol are promising options.[7][8]

-

Slowly cool the saturated solution to room temperature.

-

Allow the solvent to evaporate slowly in a loosely covered crystallization dish in a vibration-free environment.

-

Monitor the dish periodically under a microscope for the formation of single crystals.

-

Once suitable crystals are formed, carefully remove them from the solution using a spatula or pipette.

-

Polymorph Screening Protocol

This protocol outlines a comprehensive screening process to identify potential polymorphs of nadolol.

-

Objective: To identify different crystalline forms of nadolol.

-

Methodology: A variety of crystallization techniques should be employed with a diverse panel of solvents.

-

Solvent Panel: A range of solvents with varying polarities and hydrogen bonding capabilities should be used, including but not limited to:

-

Alcohols (methanol, ethanol, isopropanol)

-

Ketones (acetone, methyl ethyl ketone)

-

Esters (ethyl acetate)

-

Ethers (tetrahydrofuran, diethyl ether)

-

Aromatic hydrocarbons (toluene)

-

Water

-

Binary mixtures of the above.

-

-

Crystallization Techniques:

-

Slow Evaporation: Prepare saturated solutions of nadolol in various solvents at room temperature and allow the solvent to evaporate slowly.

-

Cooling Crystallization: Prepare saturated solutions at an elevated temperature and cool them at different rates (slow and rapid cooling) to induce crystallization.

-

Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a concentrated solution of nadolol to precipitate the solid.

-

Slurrying: Stir a suspension of nadolol in different solvents at various temperatures for an extended period to encourage conversion to the most stable form.

-

-

-

Characterization of Solids: The solid phases obtained from each experiment should be analyzed using the following techniques:

-

Powder X-ray Diffraction (PXRD): To identify different crystal lattices.

-

Differential Scanning Calorimetry (DSC): To determine melting points, and detect phase transitions and desolvation events.

-

Thermogravimetric Analysis (TGA): To identify the presence of solvates or hydrates.

-

Infrared (IR) Spectroscopy: To detect differences in hydrogen bonding and molecular conformation between different forms.

-

Generation of Amorphous Nadolol

-

Objective: To prepare an amorphous form of nadolol for comparative studies.

-

Method (Melt Quenching):

-

Heat a small amount of crystalline nadolol in a DSC pan above its melting point (e.g., to 140 °C).

-

Hold at this temperature for a few minutes to ensure complete melting.

-

Rapidly cool the molten sample to a temperature below its glass transition temperature (e.g., using liquid nitrogen).

-

Confirm the amorphous nature of the resulting solid by the absence of sharp peaks in its PXRD pattern and the presence of a glass transition in a subsequent DSC scan.

-

Signaling Pathway of Nadolol

Nadolol exerts its therapeutic effect by blocking beta-adrenergic receptors. The binding of catecholamines (epinephrine and norepinephrine) to these receptors normally activates a G-protein-coupled signaling cascade that increases intracellular cyclic AMP (cAMP) levels, leading to various physiological responses. By competitively inhibiting this binding, nadolol attenuates these downstream effects.

References

- 1. Nadolol | C17H27NO4 | CID 39147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nadolol - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US5319141A - Process of making nadolol - Google Patents [patents.google.com]

- 8. CA1272211A - Process for the manufacture of nadolol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Nadolol's Four Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nadolol (B74898) is a non-selective beta-adrenergic receptor antagonist widely used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] The molecule possesses three chiral centers, giving rise to four distinct stereoisomers. Commercially available Nadolol is formulated as a racemic mixture of these four stereoisomers.[2][3] It is well-established that the pharmacological activity of chiral drugs can be highly dependent on the stereochemistry of the molecule, with different stereoisomers exhibiting varying degrees of efficacy and toxicity.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of the four stereoisomers of Nadolol, with a focus on data relevant to researchers and professionals in drug development.

Chemical Structure of Nadolol Stereoisomers

Nadolol has a complex stereochemistry with three chiral centers, leading to the existence of four stereoisomers. These are designated based on the R/S configuration at each chiral center. The four stereoisomers are:

-

(2R, 3S, 2'R)-Nadolol (RSR-Nadolol)

-

(2S, 3R, 2'S)-Nadolol (SRS-Nadolol)

-

(2R, 3S, 2'S)-Nadolol (RRS-Nadolol)

-

(2S, 3R, 2'R)-Nadolol (SSR-Nadolol)

These stereoisomers are often grouped into two diastereomeric pairs, referred to as racemate A (RSR and SRS) and racemate B (RRS and SSR).[5] Among these, the RSR-nadolol enantiomer is reported to be the most pharmacologically active.[2]

Physicochemical and Pharmacokinetic Properties

The stereoisomers of Nadolol exhibit differences in their pharmacokinetic profiles. A summary of the available quantitative data is presented in the tables below.

Table 1: Physicochemical Properties of Nadolol

| Property | Value |

| Molecular Formula | C₁₇H₂₇NO₄ |

| Molecular Weight | 309.4 g/mol |

| LogP | 0.7 (hydrophilic) |

| Protein Binding | ~30% |

| Metabolism | Not metabolized by the liver |

| Excretion | Primarily renal, as unchanged drug |

Table 2: Pharmacokinetic Parameters of Nadolol Stereoisomers in Human Plasma

| Stereoisomer | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) |

| (RRS)-Nadolol | 62.71 | ~2-4 | 172.78 | 4.19 |

| (SRS)-Nadolol | 93.11 | ~2-4 | 281.63 | 5.06 |

| (RSR)-Nadolol | 75.85 | ~2-4 | 192.37 | 4.33 |

| (SSR)-Nadolol | 72.48 | ~2-4 | 164.18 | 3.38 |

Data from a study involving oral administration of 80 mg racemic nadolol to a healthy male volunteer.

Pharmacological Properties

Table 3: Beta-Adrenergic Receptor Binding Affinity of Racemic Nadolol

| Receptor | pKi |

| β₁ | 7.23 |

| β₂ | 8.60 |

pKi = -log(Ki)

Signaling Pathways

The interaction of Nadolol with beta-adrenergic receptors initiates a cascade of intracellular signaling events. As a beta-blocker, Nadolol competitively inhibits the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to the receptors, thereby attenuating the downstream signaling pathways.

For the β₂-adrenergic receptor, Nadolol has been shown to act as an inverse agonist, meaning it not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor.[6] This inverse agonism affects both the G-protein-mediated pathway (leading to decreased cAMP production) and the β-arrestin-mediated pathway.[6] The differential effects of the individual stereoisomers on these signaling pathways have not been extensively characterized in the available literature.

Experimental Protocols

Separation of Nadolol Stereoisomers by High-Performance Liquid Chromatography (HPLC)

The four stereoisomers of Nadolol can be separated and quantified using chiral HPLC methods. A common approach involves the use of a chiral stationary phase (CSP).

Method 1: Direct Chiral HPLC Separation

-

Column: Chiralpak AD-H (or similar amylose-based CSP)

-

Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (B46881) (e.g., 80:20:0.1 v/v/v). The exact ratio may need optimization.

-

Flow Rate: Approximately 1.0 mL/min

-

Detection: UV at 220 nm or fluorescence detection.

-

Procedure: A solution of racemic Nadolol is prepared in the mobile phase and injected into the HPLC system. The different stereoisomers will have different retention times on the chiral column, allowing for their separation and quantification.

Method 2: Derivatization followed by HPLC

This method involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.

-

Derivatizing Agent: S-(-)-menthyl chloroformate.

-

Reaction: The stereoisomers of Nadolol are reacted with S-(-)-menthyl chloroformate to form diastereomeric derivatives.

-

Column: A standard C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol (B129727) and water.

-

Detection: UV at an appropriate wavelength.

-

Hydrolysis: After separation, the individual diastereomers can be hydrolyzed to yield the pure enantiomers of Nadolol.

Beta-Adrenergic Receptor Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a drug for a specific receptor.

-

Materials:

-

Cell membranes expressing β₁ or β₂ adrenergic receptors.

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

Increasing concentrations of unlabeled Nadolol stereoisomers.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled Nadolol stereoisomer.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The data is then analyzed to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

-

The Kᵢ value (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Conclusion

This technical guide has summarized the current knowledge on the chemical structure and properties of the four stereoisomers of Nadolol. While significant progress has been made in the separation and pharmacokinetic characterization of these isomers, a notable gap exists in the public domain regarding the specific beta-adrenergic receptor binding affinities for each of the four stereoisomers. Further research is warranted to fully elucidate the pharmacological profile of each stereoisomer, which could lead to the development of more selective and efficacious beta-blocker therapies. The provided experimental methodologies offer a starting point for researchers aiming to fill these knowledge gaps.

References

- 1. Expression of beta-adrenergic receptor up-regulation is mediated by two different processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral separation and modeling of the three-chiral-center beta-blocker drug nadolol by simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Ligand bias prevents class equality among beta-blockers - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Nadolol's Non-Selective Beta-Adrenergic Receptor Blockade Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of Nadolol (B74898), a non-selective beta-adrenergic receptor antagonist. It details the molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Competitive Antagonism at β1 and β2-Adrenergic Receptors

Nadolol exerts its therapeutic effects by acting as a competitive antagonist at both β1 and β2-adrenergic receptors.[1][2] This non-selective blockade prevents the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to these receptors.[3] Unlike some other beta-blockers, Nadolol possesses no intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity.[1]

The blockade of β1-adrenergic receptors, predominantly located in the heart, is the primary mechanism for Nadolol's cardiovascular effects.[3] This antagonism leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular (AV) conduction.[4] Consequently, cardiac output is reduced, contributing to a decrease in blood pressure.

Simultaneously, Nadolol's blockade of β2-adrenergic receptors, which are located in various tissues including the bronchial and vascular smooth muscle, leads to several physiological responses.[1] In the vasculature, this can lead to an increase in peripheral resistance as the β2-mediated vasodilation is inhibited.[5] In the bronchi, this can cause bronchoconstriction, a significant consideration for patients with respiratory conditions.[4]

Quantitative Analysis of Receptor Binding and Functional Activity

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Reference |

| Binding Affinity (Comparative) | Potency is approximately one-third that of propranolol (B1214883) in vitro. | Potency is approximately one-third that of propranolol in vitro. | [6] |

| Functional Antagonism (in vivo) | 2-4 times more potent than propranolol in blocking isoproterenol-induced heart rate responses. | 2-4 times more potent than propranolol in blocking isoproterenol-induced diastolic blood pressure responses. | [6] |

| Receptor Selectivity | Non-selective | Non-selective | [3] |

Downstream Signaling Pathways: Inhibition of the cAMP Cascade

The binding of an agonist to β1 or β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activates a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and initiating a cascade of intracellular events that result in the physiological response (e.g., increased heart rate and contractility).

Nadolol, as a competitive antagonist, prevents this signaling cascade by blocking the initial agonist binding. This inhibition of the cAMP pathway is the fundamental biochemical mechanism underlying its therapeutic effects.[7]

Figure 1: Simplified signaling pathway of β-adrenergic receptor activation and its blockade by Nadolol.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Nadolol for β1 and β2-adrenergic receptors.

Objective: To quantify the displacement of a radiolabeled antagonist by unlabeled Nadolol.

Materials:

-

Cell membranes expressing either human β1 or β2-adrenergic receptors (e.g., from transfected CHO cells).

-

Radioligand: [3H]-Dihydroalprenolol (DHA), a non-selective β-adrenergic antagonist.

-

Unlabeled Nadolol.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation.

-

Incubation: In a multi-well plate, incubate a fixed concentration of cell membranes and [3H]-DHA with varying concentrations of unlabeled Nadolol. Include control wells for total binding (only [3H]-DHA and membranes) and non-specific binding (membranes, [3H]-DHA, and a high concentration of a non-radiolabeled antagonist like propranolol).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Nadolol concentration to generate a competition curve. The IC50 value (concentration of Nadolol that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Functional Assay: cAMP Measurement

This assay measures the functional consequence of Nadolol's receptor blockade by quantifying its effect on intracellular cAMP levels.

Objective: To determine the potency of Nadolol in inhibiting agonist-induced cAMP production.

Materials:

-

Whole cells expressing either human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

A β-adrenergic agonist (e.g., isoproterenol).

-

Nadolol.

-

Cell culture medium.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

Lysis buffer.

-

Plate reader.

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of Nadolol for a defined period.

-

Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production. Include control wells with no agonist (basal), agonist only, and Nadolol only.

-

Cell Lysis: After a short incubation period with the agonist, stop the reaction and lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the Nadolol concentration. Determine the IC50 value, which represents the concentration of Nadolol that inhibits 50% of the agonist-induced cAMP production.

Logical Relationship of Blockade to Physiological Effect

The non-selective blockade of β1 and β2-adrenergic receptors by Nadolol directly translates to its observable physiological and therapeutic effects.

Figure 3: Logical flow from receptor blockade to physiological outcomes.

Conclusion

Nadolol's mechanism of action is centered on its non-selective, competitive antagonism of β1 and β2-adrenergic receptors. This leads to the inhibition of the adenylyl cyclase/cAMP signaling pathway, resulting in its characteristic cardiovascular effects, including reduced heart rate, myocardial contractility, and blood pressure. The non-selective nature of Nadolol also accounts for its potential side effects, such as bronchoconstriction. A thorough understanding of its receptor pharmacology, elucidated through experiments like radioligand binding and functional cAMP assays, is critical for its appropriate clinical use and for the development of future adrenergic modulators.

References

- 1. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human beta 1- and beta 2-adrenergic receptor binding and mediated accumulation of cAMP in transfected Chinese hamster ovary cells. Profile of nebivolol and known beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nadolol? [synapse.patsnap.com]

- 4. Human cardiac beta-adrenergic receptors: subtype heterogeneity delineated by direct radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of nadolol (SQ 11725), a beta-adrenergic antagonist lacking direct myocardial depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of acute and chronic nadolol treatment on β2AR signaling in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of Nadolol in aqueous and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of nadolol (B74898), a non-selective beta-adrenergic receptor antagonist. Understanding the solubility of an active pharmaceutical ingredient (API) like nadolol is critical for formulation development, bioavailability, and overall therapeutic efficacy. This document compiles quantitative and qualitative solubility data in various aqueous and organic solvents, details relevant experimental protocols, and illustrates the key signaling pathway associated with its mechanism of action.

Physicochemical Properties of Nadolol

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₇NO₄ | [1] |

| Molecular Weight | 309.4 g/mol | [1] |

| pKa | 9.67 (at 25 °C) | [2] |

| Melting Point | 124-136 °C | [3][4] |

| Log P (Octanol/Water) | 0.81 | [5] |

Aqueous Solubility of Nadolol

Nadolol is classified under the Biopharmaceutics Classification System (BCS) as a Class III drug, indicating high solubility and low permeability.[6] Its aqueous solubility is pH-dependent, a characteristic of weakly basic compounds.

| Solvent/Buffer | Temperature (°C) | Solubility | Reference |

| Water | 25 | 8.33 mg/mL (8330 mg/L) | [1][2] |

| Buffer pH 2.0 | 20-40 | Higher than at pH 7.4 | [7] |

| Buffer pH 7.4 | 20-40 | Lower than at pH 2.0 | [7] |

| 0.1 M HCl | - | Soluble | [8][9] |

| 0.1 M NaOH | - | Very slightly soluble | [8][9] |

Organic Solvent Solubility of Nadolol

The solubility of nadolol in various organic solvents has been reported both quantitatively and qualitatively.

| Solvent | Temperature (°C) | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | - | 100 mg/mL | [8] |

| Dimethylformamide (DMF) | - | 50 mg/mL (clear to very slight hazy) | [10] |

| Ethanol (B145695) | - | Freely soluble | [8][9][11] |

| Methanol | - | Soluble | [1] |

| Propylene Glycol | - | Freely soluble | [3] |

| Chloroform | - | Slightly soluble | [8][9] |

| Acetone | - | Practically insoluble/Insoluble | [2][3][11] |

| Benzene | - | Insoluble | [3][4] |

| Ether | - | Insoluble | [3] |

| n-Hexane | - | Insoluble | [3] |

| Acetonitrile | - | Soluble (used as a solvent for a 10 µg/mL solution) | [12] |

A study on the thermodynamics of nadolol solubility determined the following order of molar solubility: ethanol > 1-octanol (B28484) > water ≈ n-hexane.[7]

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[13]

Methodology:

-

Preparation of Saturated Solution: An excess amount of nadolol powder is added to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH, or organic solvent) in a sealed container, typically a glass flask.

-

Equilibration: The flask is agitated in a constant temperature water bath or incubator (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[13][14]

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a fine-pore filter (e.g., 0.45 µm) or centrifuged to remove any undissolved particles.[13]

-

Quantification: The concentration of nadolol in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[13][15]

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A precise and accurate HPLC method is crucial for quantifying the concentration of nadolol in solubility studies.

Example HPLC Parameters:

-

Column: Reversed-phase C18 column (e.g., Agilent Zorbax XDB C18, 150 mm × 4.6 mm, 3.5 µm).[16]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. A typical mobile phase could be a ratio of 20:80 (v/v) of 10 mM ammonium formate (B1220265) to acetonitrile.[16]

-

Flow Rate: 0.5 mL/min.[16]

-

Column Temperature: 30 °C.[16]

-

Injection Volume: 15 µL.[16]

-

Detection: UV spectrophotometry at a wavelength of 273 nm or fluorescence detection.[17]

-

Quantification: A calibration curve is generated using standard solutions of known nadolol concentrations to determine the concentration in the experimental samples.

Mechanism of Action: Beta-Adrenergic Blockade

Nadolol is a non-selective antagonist of beta-1 (β₁) and beta-2 (β₂) adrenergic receptors.[5][18] Its therapeutic effects in treating conditions like hypertension and angina pectoris stem from its ability to block the actions of catecholamines (e.g., epinephrine (B1671497) and norepinephrine) on these receptors.

Caption: Nadolol's mechanism of action.

The diagram above illustrates the signaling cascade initiated by catecholamine binding to beta-adrenergic receptors and its inhibition by nadolol. By blocking the receptor, nadolol prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). This leads to a decrease in the downstream signaling that would normally result in increased heart rate and contractility.

Experimental Workflow for Solubility Determination

The logical flow of determining the solubility profile of a drug substance like nadolol involves a series of sequential steps, from initial screening to detailed characterization.

Caption: Workflow for solubility determination.

This workflow highlights the systematic approach required for accurate and reproducible solubility profiling, from the initial selection of solvents and analytical method development to the final data analysis and reporting.

References

- 1. Nadolol | C17H27NO4 | CID 39147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NADOLOL CAS#: 42200-33-9 [m.chemicalbook.com]

- 3. Nadolol [drugfuture.com]

- 4. chembk.com [chembk.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. iajps.com [iajps.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Nadolol Tablets, USP [dailymed.nlm.nih.gov]

- 10. Nadolol - CAS-Number 42200-33-9 - Order from Chemodex [chemodex.com]

- 11. NADOLOL | 42200-33-9 [chemicalbook.com]

- 12. hpc-standards.com [hpc-standards.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. The determination of nadolol in biological samples using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A HPLC-MS/MS method for the determination of Nadolol in rat plasma: Development, validation, and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iajps.com [iajps.com]

- 18. What is Nadolol used for? [synapse.patsnap.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nadolol (B74898) is a non-selective beta-adrenergic receptor antagonist prescribed for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] The efficacy and safety of a pharmaceutical product are intrinsically linked to its purity profile. Consequently, a thorough understanding of the synthesis of Nadolol and the formation of its related impurities is paramount for drug development and quality control. This technical guide provides a comprehensive overview of a common synthetic route for Nadolol, details the characterization of its major impurities, and outlines the analytical methodologies employed for their identification and quantification.

Synthesis of Nadolol

The synthesis of Nadolol can be achieved through various routes. A prevalent method involves a multi-step process starting from 5,8-dihydro-1-naphthol (B135322). This guide will focus on a representative "one-pot" synthesis adaptation for clarity.

Synthetic Pathway

The synthesis of Nadolol can be conceptualized in three main stages:

-

Epoxidation: 5,8-dihydro-1-naphthol is reacted with epichlorohydrin (B41342) in the presence of a base to form an epoxide intermediate.

-

Amination: The epoxide intermediate is then subjected to a ring-opening reaction with tert-butylamine (B42293) to introduce the side chain.

-

Hydroxylation and Purification: The resulting intermediate undergoes cis-hydroxylation to form Nadolol, followed by purification steps.

A patent describes a process for the manufacture of Nadolol that involves reacting cis-6,7-Dihydroxy-5,6,7,8-tetrahydro-1-naphthol with epichlorohydrin, followed by reaction with t-butylamine.[2] Another patented process details the synthesis starting from 5,8-dihydronaphthol and epichlorohydrin, followed by reaction with t-butylamine and subsequent hydroxylation and purification steps.[3][4]

Experimental Protocol: A Representative Synthesis

The following protocol is a condensed representation based on publicly available patent literature.[2][3][4]

Step 1: Epoxidation

-

Suspend 5,8-dihydronaphthol in epichlorohydrin.

-

Add a catalytic amount of a mild base, such as triethylamine.

-

Heat the mixture to facilitate the reaction, closely monitoring the formation of the epoxide intermediate.

-

Remove excess epichlorohydrin under vacuum.

Step 2: Amination

-

To the crude epoxide intermediate, add tert-butylamine. This reaction is often exothermic and should be controlled.

-

Reflux the mixture to drive the reaction to completion.

-

Remove the solvent and excess tert-butylamine under vacuum to yield the crude amino-alcohol intermediate.

Step 3: Hydroxylation and Purification

-